molecular formula C20H24N6O B12247373 4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B12247373
M. Wt: 364.4 g/mol
InChI Key: AYPARWFFPVKLMA-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common method involves the reaction of 3-methylquinoxaline with piperidine to form an intermediate, which is then reacted with cyclopropyl methyl ketone and a triazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various triazole-based compounds .

Scientific Research Applications

4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1-methyl-3-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of cyclopropyl, quinoxaline, and triazole moieties. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C20H24N6O/c1-13-18(22-17-6-4-3-5-16(17)21-13)25-11-9-14(10-12-25)19-23-24(2)20(27)26(19)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3

InChI Key

AYPARWFFPVKLMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C

Origin of Product

United States

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